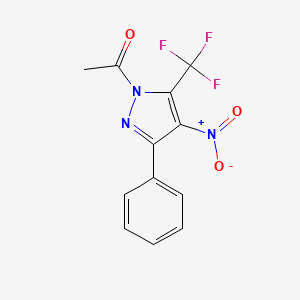![molecular formula C14H16N2O4 B12065614 2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)
2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]- is a complex organic compound that features a nitro group, a piperidine ring, and a propenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]- typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the piperidine ring through nucleophilic substitution. The final step involves the formation of the propenoic acid moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Reduction: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include amine derivatives, oxidized compounds, and substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 3-phenyl-: A simpler analog without the nitro group and piperidine ring.
2-Propenoic acid, 3-phenyl-, 1-ethenyl-1,5-dimethyl-4-hexenyl ester: A derivative with a different ester group.
2-Propenoic acid, 3-phenyl-, pentyl ester: Another ester derivative with a pentyl group.
Uniqueness
2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]- is unique due to the presence of the nitro group and piperidine ring, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H16N2O4 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
(E)-3-(5-nitro-2-piperidin-1-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H16N2O4/c17-14(18)7-4-11-10-12(16(19)20)5-6-13(11)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9H2,(H,17,18)/b7-4+ |
InChI-Schlüssel |
RBEHKPLKSJBCPS-QPJJXVBHSA-N |
Isomerische SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=C/C(=O)O |
Kanonische SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


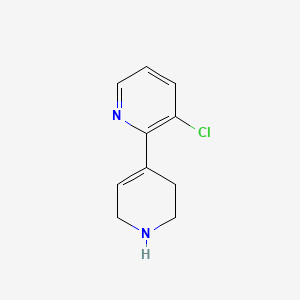
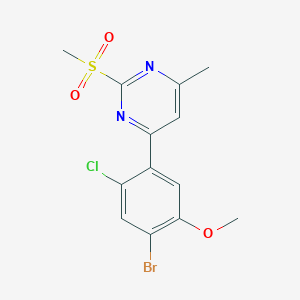


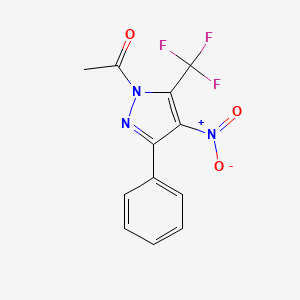
![(3aR,4S,7R,7aS)-2-[(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl]hexahydro-1H-4,7-methanoisoindole-1,3-dione hydrochloride](/img/structure/B12065584.png)

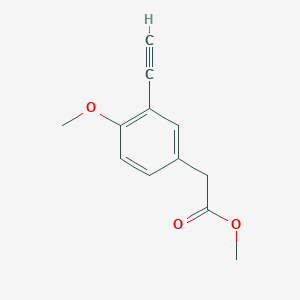
![1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-](/img/structure/B12065587.png)
![6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065592.png)
![L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide](/img/structure/B12065599.png)


